Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate
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Overview
Description
Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of multiple functional groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a substituted pyrrole with an appropriate ester and ketone under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate stands out due to its unique combination of functional groups and ring structure
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 2,3-dimethyl-4-oxo-5,6,7,8-tetrahydrocyclohepta[c]pyrrole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)13-10-7-5-6-8-11(16)12(10)9(2)15(13)3/h4-8H2,1-3H3 |
InChI Key |
ZXINYHJBFQQVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC(=O)C2=C(N1C)C |
Origin of Product |
United States |
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